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Compound of Interest

Compound Name: Methyltriphenylphosphonium

Cat. No.: B096628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyltriphenylphosphonium
salts, specifically the bromide and iodide derivatives, which are pivotal reagents in

organophosphorus chemistry. This document details their synthesis, physicochemical

properties, and core applications, with a focus on the Wittig reaction and phase-transfer

catalysis. Experimental protocols and quantitative data are presented to support practical

laboratory applications.

Introduction
Methyltriphenylphosphonium salts are quaternary phosphonium salts characterized by a

phosphorus atom bonded to three phenyl groups and one methyl group. The cationic nature of

the phosphonium center, balanced by a halide anion (typically bromide or iodide), imparts

unique reactivity to these compounds.[1][2] They are indispensable precursors for the

generation of methylenetriphenylphosphorane, a key Wittig reagent used for the introduction of

a methylene group onto a carbonyl carbon.[3][4] Furthermore, their properties make them

effective phase-transfer catalysts, facilitating reactions between reactants in immiscible phases.

[5][6] Their utility extends to the synthesis of complex organic molecules, including

pharmaceutical intermediates and advanced materials.[7]
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The physical and spectral properties of methyltriphenylphosphonium bromide and iodide are

crucial for their handling, characterization, and application in synthesis.

Physical Properties
Property

Methyltriphenylphosphoni
um Bromide

Methyltriphenylphosphoni
um Iodide

CAS Number 1779-49-3[8] 2065-66-9

Molecular Formula C₁₉H₁₈BrP[8] C₁₉H₁₈IP

Molecular Weight 357.22 g/mol [8] 404.22 g/mol

Appearance
White to off-white powder or

crystals[5]
White to light yellow powder[9]

Melting Point 230-234 °C[8] 183-185 °C

Solubility

Soluble in water (400 g/L at

25°C), methanol, and other

polar organic solvents.[5][10]

Soluble in chloroform (slightly)

and methanol (slightly).[9]

Hygroscopicity Hygroscopic[11]
Hygroscopic and light-

sensitive[9]

Spectroscopic Data
Data Type

Methyltriphenylphosphoni
um Bromide

Methyltriphenylphosphoni
um Iodide

¹H NMR

δ (ppm) = 7.84-7.67 (m, 15H,

Ar-H), 3.27 (d, J(P,H) = 13.3

Hz, 3H, CH₃)[12]

No specific data found in

search results.

³¹P NMR
δ (ppm) = 22.04 (in CDCl₃)[1]

[13]

No specific data found in

search results.

IR (KBr)
Characteristic peaks for P-Ph

and C-H bonds.[11][14]

No specific data found in

search results.

Mass Spec (EI)
Available through NIST

WebBook[15]

No specific data found in

search results.
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Synthesis of Methyltriphenylphosphonium Salts
The most common method for synthesizing methyltriphenylphosphonium salts is the

quaternization of triphenylphosphine with a methyl halide.[4]

Synthesis of Methyltriphenylphosphonium Bromide
This protocol is adapted from established literature procedures.[2][16]

Reaction: Ph₃P + CH₃Br → [Ph₃PCH₃]⁺Br⁻

Experimental Protocol:

In a pressure bottle, dissolve triphenylphosphine (0.21 mol, 55 g) in dry benzene (45 mL).

Cool the bottle in an ice-salt bath.

Carefully add condensed methyl bromide (0.29 mol, 28 g).

Seal the pressure bottle and allow the reaction mixture to stand at room temperature for 2

days.

After the reaction period, cool the bottle before opening.

Collect the resulting white precipitate by suction filtration.

Wash the solid with approximately 500 mL of hot benzene to remove any unreacted

triphenylphosphine.

Dry the product under vacuum to yield methyltriphenylphosphonium bromide.

Synthesis of Methyltriphenylphosphonium Iodide
This protocol is based on a high-yield synthesis method.[9][17]

Reaction: Ph₃P + CH₃I → [Ph₃PCH₃]⁺I⁻

Experimental Protocol:
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Recrystallize triphenylphosphine from ethanol and dry it over phosphorus pentoxide under

reduced pressure for 12 hours.

In a suitable flask, dissolve triphenylphosphine (0.15 mol, 39 g) and iodomethane (0.16 mol,

10.0 mL, 22.8 g) in benzene (105 mL).

Stir the solution at room temperature for 12 hours.

Collect the precipitate by filtration.

Wash the solid with benzene.

Dry the product over phosphorus pentoxide under reduced pressure for 12 hours.

This procedure typically yields methyltriphenylphosphonium iodide in high purity (yield: 57

g, 94%).[9]

Core Applications in Organic Synthesis
The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, enabling the formation of a carbon-

carbon double bond from a carbonyl compound and a phosphorus ylide.[3]

Methyltriphenylphosphonium salts are the direct precursors to the simplest phosphorus

ylide, methylenetriphenylphosphorane (Ph₃P=CH₂).
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Ylide Generation (in situ)

Alkene Formation

[Ph₃PCH₃]⁺X⁻

Ph₃P=CH₂

(Phosphorus Ylide)
Deprotonation

Strong Base
(e.g., n-BuLi, NaH, NaHMDS)

Oxaphosphetane
Intermediate

Aldehyde or Ketone
(R₂C=O)

[2+2] Cycloaddition

Alkene
(R₂C=CH₂)

Decomposition

Triphenylphosphine Oxide
(Ph₃P=O)

Click to download full resolution via product page

Caption: General workflow of the Wittig reaction.

This protocol provides a step-by-step guide for a typical Wittig olefination.[2]

Experimental Protocol:

Ylide Generation:

In a 500-mL three-necked round-bottomed flask equipped with a reflux condenser, an

addition funnel, a mechanical stirrer, and a gas inlet tube, maintain a gentle flow of

nitrogen.

Add an ethereal solution of n-butyllithium (0.10 mol) and 200 mL of anhydrous ether to the

flask.
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While stirring, cautiously add methyltriphenylphosphonium bromide (0.10 mol, 35.7 g)

over a 5-minute period. A characteristic color change indicates the formation of the ylide.

Reaction with Carbonyl:

To the freshly prepared ylide solution, add a solution of cyclohexanone (0.09 mole, 8.8 g)

in 50 ml of anhydrous ether dropwise over 30 minutes.

After the addition is complete, stir the reaction mixture at room temperature for at least 4

hours, or until TLC analysis indicates the consumption of the starting material.

Work-up and Purification:

Quench the reaction by the dropwise addition of water.

Separate the ethereal layer and wash it successively with water and brine.

Dry the organic layer over anhydrous sodium sulfate and filter.

Remove the ether by distillation.

The crude product can be purified by fractional distillation or column chromatography to

yield methylenecyclohexane. The by-product, triphenylphosphine oxide, is a solid and can

often be removed by filtration or chromatography.

Phase-Transfer Catalysis
Methyltriphenylphosphonium salts can act as phase-transfer catalysts (PTCs), facilitating

reactions between reactants located in different immiscible phases (e.g., an aqueous phase

and an organic phase).[6][18] The lipophilic phosphonium cation can transport an anionic

reactant from the aqueous phase into the organic phase, where it can react with the organic

substrate.
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Immiscible Phases

Aqueous Phase Organic Phase

Nucleophile (Nu⁻) [Ph₃PCH₃]⁺Nu⁻

Ion Exchange

Counter-ion (M⁺) Organic Substrate (R-X)

Product (R-Nu)[Ph₃PCH₃]⁺X⁻
Regeneration

Leaving Group (X⁻)

Reaction

Click to download full resolution via product page

Caption: Mechanism of phase-transfer catalysis.

While specific, detailed protocols for drug synthesis using methyltriphenylphosphonium salts

as PTCs are often proprietary, the principle is widely applied. For instance, in the synthesis of

certain pharmaceutical intermediates, a nucleophilic substitution reaction might be required

between an inorganic salt (soluble in water) and an organic halide (soluble in an organic

solvent). The phosphonium salt facilitates the transport of the nucleophile into the organic

phase, enabling the reaction to proceed at a reasonable rate under mild conditions. This avoids

the need for harsh, homogeneous reaction conditions and can improve yield and selectivity.[7]

[19]

Safety and Handling
Methyltriphenylphosphonium salts are hazardous materials and should be handled with

appropriate safety precautions.
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Toxicity: They are harmful if swallowed, in contact with skin, or if inhaled.[11]

Irritation: They can cause skin and serious eye irritation.

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

Storage: Store in a tightly closed container in a cool, dry place. The salts are hygroscopic

and, in the case of the iodide, light-sensitive.[9][11]

Always consult the Safety Data Sheet (SDS) for the specific salt before use.

Conclusion
Methyltriphenylphosphonium bromide and iodide are versatile and powerful reagents in

organophosphorus chemistry. Their primary role as precursors to the Wittig reagent for

methylenation reactions is fundamental to modern organic synthesis. Additionally, their

application as phase-transfer catalysts provides an efficient and environmentally benign

approach to conducting biphasic reactions. A thorough understanding of their properties,

synthesis, and reaction protocols, as detailed in this guide, is essential for their effective and

safe utilization in research and development, including the critical field of drug discovery and

manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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